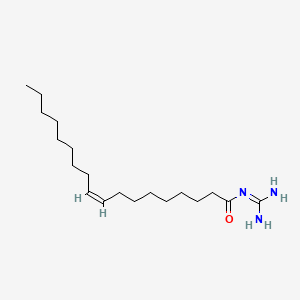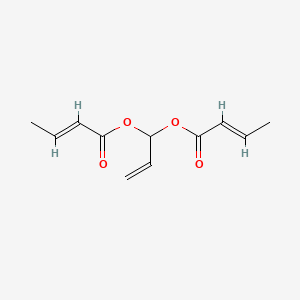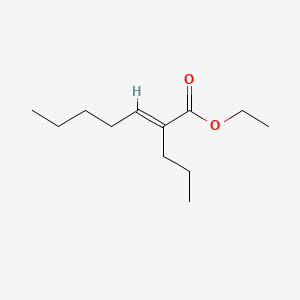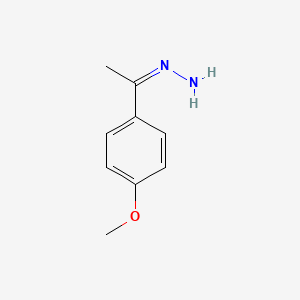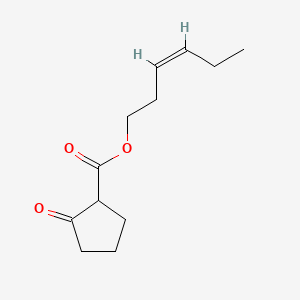
(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate is an organic compound known for its unique structure and properties It is a derivative of 2-oxocyclopentanecarboxylate, featuring a hexenyl group in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with (Z)-3-hexenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase-transfer catalysts and microreactors can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the hexenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate is used as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It can be incorporated into peptides or proteins for structural and functional studies .
Medicine
Research in medicine explores the compound’s potential as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma profile makes it valuable in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism by which (Z)-3-Hexenyl 2-oxocyclopentanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into enzyme pockets, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: A similar compound with an ethyl group instead of a hexenyl group.
Methyl 2-oxocyclopentanecarboxylate: Features a methyl group, differing in chain length and properties.
Propyl 2-oxocyclopentanecarboxylate: Contains a propyl group, offering different reactivity and applications.
Uniqueness
(Z)-3-Hexenyl 2-oxocyclopentanecarboxylate stands out due to its hexenyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
94087-84-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[(Z)-hex-3-enyl] 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-9-15-12(14)10-7-6-8-11(10)13/h3-4,10H,2,5-9H2,1H3/b4-3- |
InChI Key |
DFLMJIAINCTAIP-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCOC(=O)C1CCCC1=O |
Canonical SMILES |
CCC=CCCOC(=O)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


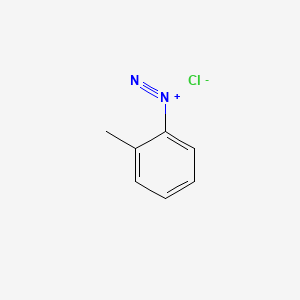
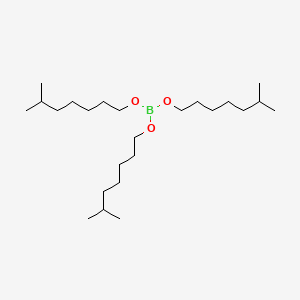
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
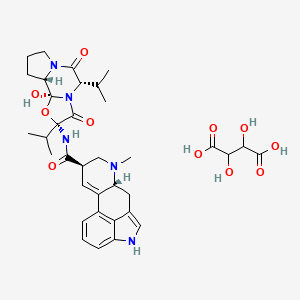
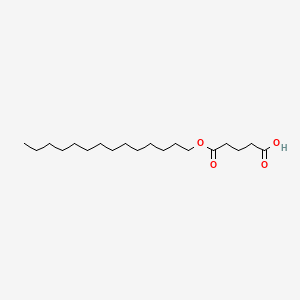
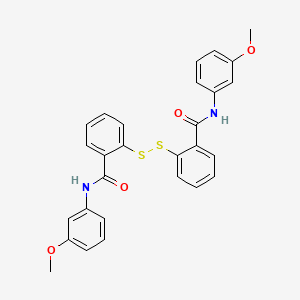

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
